molecular formula C20H21N3O2 B7687616 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

Cat. No.: B7687616
M. Wt: 335.4 g/mol
InChI Key: IKRQVNPEMNSGRL-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide: is a synthetic organic compound that features a unique structure combining an oxadiazole ring with a phenyl group and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Pentanamide Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The phenyl and pentanamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

Uniqueness

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-9-18(24)21-17-8-6-5-7-16(17)20-22-19(23-25-20)15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQVNPEMNSGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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